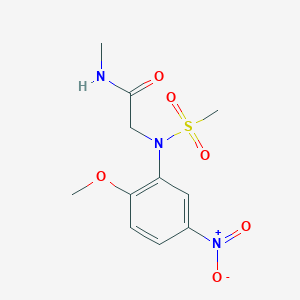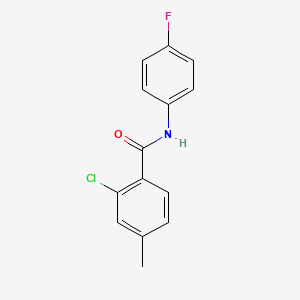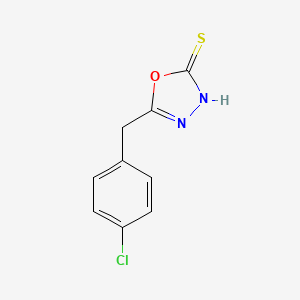
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MNNG, is a synthetic compound that has been extensively used in scientific research. It is a potent alkylating agent that can cause DNA damage and has been used to induce mutations in various organisms.
Mecanismo De Acción
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is an alkylating agent that can react with DNA to form covalent bonds. It primarily reacts with the purine bases, particularly guanine, and can cause DNA damage such as base pair substitutions, deletions, and insertions. The DNA damage induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can interfere with DNA replication and transcription, leading to mutations and cell death.
Biochemical and Physiological Effects:
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can cause a wide range of biochemical and physiological effects, depending on the dose and the organism being studied. In bacteria, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that confer resistance to antibiotics or alter metabolic pathways. In yeast, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that affect cell growth and division. In mammalian cells, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can induce mutations that lead to cancer or cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a powerful tool for inducing mutations in various organisms and studying the mechanisms of mutagenesis and DNA repair. It is relatively easy to use and can be applied to a wide range of experimental systems. However, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide also has some limitations. It can induce a high frequency of mutations, which can make it difficult to isolate specific mutations of interest. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can also induce a wide range of mutations, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of research is to study the mechanisms of DNA repair that are activated in response to N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide-induced DNA damage. Another area of research is to develop new methods for isolating specific mutations induced by N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. Finally, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be used to study the role of DNA damage in aging and age-related diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a potent alkylating agent that has been extensively used in scientific research. It is a powerful tool for inducing mutations and studying the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has a wide range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including studying DNA repair mechanisms, developing new methods for isolating specific mutations, and studying the role of DNA damage in aging and disease.
Métodos De Síntesis
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-methyl-N-(methylsulfonyl)glycine with 2-methoxy-5-nitrobenzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been widely used in scientific research as a tool to induce mutations in various organisms. It has been used in bacterial, yeast, and mammalian systems to study the mechanisms of mutagenesis and DNA repair. N~2~-(2-methoxy-5-nitrophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been used to study the role of DNA damage in carcinogenesis and aging.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S/c1-12-11(15)7-13(21(3,18)19)9-6-8(14(16)17)4-5-10(9)20-2/h4-6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPASEJYDVYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)


![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)

![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)